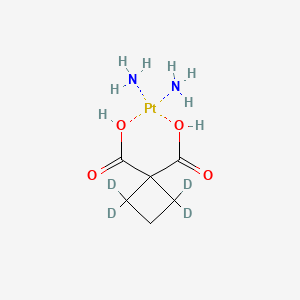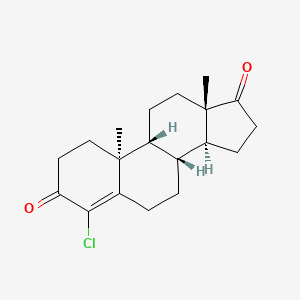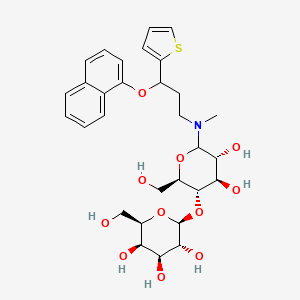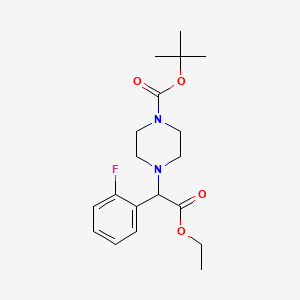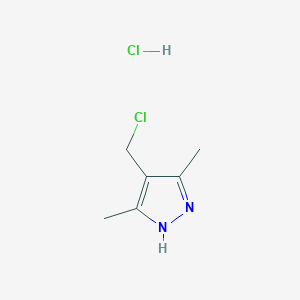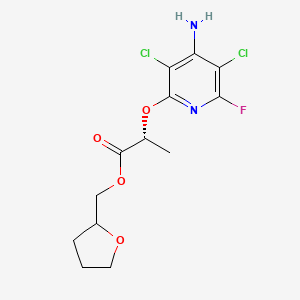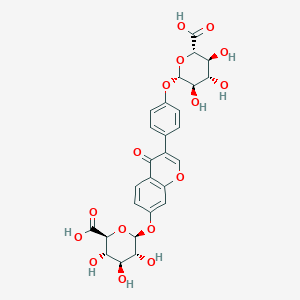
Daidzein diglucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daidzein diglucuronide is a conjugated metabolite of daidzein, an isoflavone predominantly found in soybeans and other legumes. Isoflavones like daidzein are known for their phytoestrogenic properties, which means they can mimic estrogen in the body. This compound is formed when daidzein undergoes glucuronidation, a process where glucuronic acid is added to the molecule. This compound is of significant interest due to its potential health benefits and its role in the metabolism of isoflavones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of daidzein diglucuronide typically involves the enzymatic glucuronidation of daidzein. This process can be carried out using liver microsomes or specific enzymes like UDP-glucuronosyltransferases. The reaction conditions often include a buffer solution, the presence of UDP-glucuronic acid as a glucuronide donor, and optimal pH and temperature settings to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms that express the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Daidzein diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Although less common, reduction can convert the compound back to its aglycone form, daidzein.
Hydrolysis: Enzymatic or acidic hydrolysis can break the glucuronide bonds, releasing free daidzein and glucuronic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or metal catalysts can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucuronidase) are used.
Major Products Formed:
Oxidation: Oxidized derivatives of daidzein.
Reduction: Free daidzein.
Hydrolysis: Daidzein and glucuronic acid.
Applications De Recherche Scientifique
Daidzein diglucuronide has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolism and biotransformation of isoflavones.
Biology: Researchers investigate its role in cellular processes and its potential effects on gene expression.
Medicine: The compound is studied for its potential health benefits, including its role in preventing hormone-dependent diseases like breast and prostate cancer.
Industry: It is used in the development of functional foods and nutraceuticals aimed at promoting health and preventing diseases.
Mécanisme D'action
The mechanism of action of daidzein diglucuronide involves its interaction with estrogen receptors, mimicking the effects of estrogen in the body. This interaction can modulate the expression of estrogen-responsive genes, influencing various physiological processes. Additionally, this compound may exert antioxidant effects, reducing oxidative stress and inflammation. The compound’s metabolites can also activate signaling pathways like PI3K/Akt/mTOR, promoting cell survival and neuroprotection.
Comparaison Avec Des Composés Similaires
Genistein diglucuronide: Another isoflavone conjugate with similar estrogenic and antioxidant properties.
Equol diglucuronide: A metabolite of daidzein with potent estrogenic activity.
Daidzein monoglucuronide: A simpler glucuronide conjugate of daidzein.
Uniqueness: Daidzein diglucuronide is unique due to its dual glucuronide groups, which may enhance its water solubility and bioavailability compared to its monoglucuronide counterpart. This structural feature also influences its metabolic stability and potential biological activities.
Propriétés
Formule moléculaire |
C27H26O16 |
|---|---|
Poids moléculaire |
606.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-oxochromen-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O16/c28-15-12-6-5-11(41-27-21(34)17(30)19(32)23(43-27)25(37)38)7-14(12)39-8-13(15)9-1-3-10(4-2-9)40-26-20(33)16(29)18(31)22(42-26)24(35)36/h1-8,16-23,26-27,29-34H,(H,35,36)(H,37,38)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 |
Clé InChI |
NSJKNMPSMHSBQD-MWBUVXCNSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


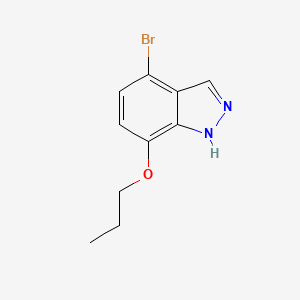
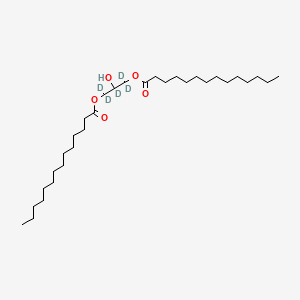
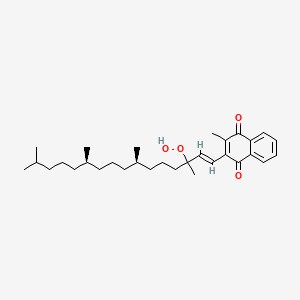
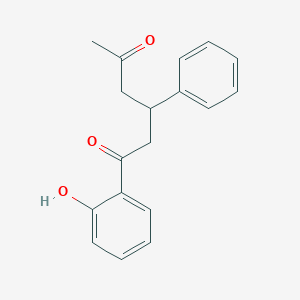
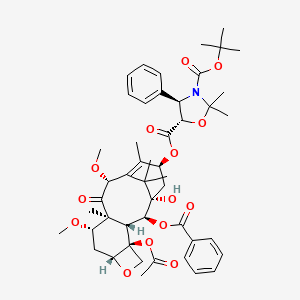
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
